1-(3-methoxyphenyl)-4-(1-octyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(3-METHOXYPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: Starting with an appropriate aromatic amine and a carboxylic acid derivative, the benzodiazole core can be synthesized through a cyclization reaction.
Attachment of the Octyl Group: The octyl group can be introduced via alkylation reactions using octyl halides under basic conditions.
Formation of the Pyrrolidin-2-One Ring: The final step involves the formation of the pyrrolidin-2-one ring through a condensation reaction with a suitable ketone or aldehyde.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHOXYPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of Lewis acids (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole core is known to interact with various biological targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-METHOXYPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Similar structure with a hexyl group instead of an octyl group.
1-(3-METHOXYPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-THIONE: Similar structure with a thione group instead of a ketone group.
Uniqueness
The uniqueness of 1-(3-METHOXYPHENYL)-4-(1-OCTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE lies in its specific substitution pattern and the presence of the octyl group, which can influence its physical and chemical properties, as well as its biological activity.
Properties
Molecular Formula |
C26H33N3O2 |
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Molecular Weight |
419.6 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-(1-octylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H33N3O2/c1-3-4-5-6-7-10-16-28-24-15-9-8-14-23(24)27-26(28)20-17-25(30)29(19-20)21-12-11-13-22(18-21)31-2/h8-9,11-15,18,20H,3-7,10,16-17,19H2,1-2H3 |
InChI Key |
GFUMYSFOZPNMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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